2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine
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Overview
Description
2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine is a chemical compound with the molecular formula C7HCl2F7N4O and a molecular weight of 361. It is known for its unique chemical properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine typically involves the reaction of heptafluorobutyric anhydride with 2-amino-4,6-dichlorotriazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted triazines .
Scientific Research Applications
2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-N-Heptafluorobutyrylamino-4,6-dichloropyrimidine
- 2-N-Heptafluorobutyrylamino-4,6-dichloropyridine
- 2-N-Heptafluorobutyrylamino-4,6-dichlorobenzene
Uniqueness
2-N-Heptafluorobutyrylamino-4,6-dichlorotriazine is unique due to its triazine ring structure, which provides stability and reactivity that are distinct from other similar compounds. Its heptafluorobutyrylamino group also imparts unique chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
N-(4,6-dichloro-1,3,5-triazin-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F7N4O/c8-2-18-3(9)20-4(19-2)17-1(21)5(10,11)6(12,13)7(14,15)16/h(H,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEMDOVIPGXOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F7N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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